1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine
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Overview
Description
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a pyrazole ring substituted with a methyl group at positions 1 and 5, and a fluorobenzyl group attached to the nitrogen atom of the methanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Methylation: The pyrazole core is then methylated at positions 1 and 5 using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced by reacting the methylated pyrazole with 4-fluorobenzyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule, such as converting nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions often use nucleophiles such as amines, alcohols, or halides, and are typically carried out in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Hydroxylated pyrazoles, fluorobenzyl alcohols, and carboxylic acids.
Reduction Products: Amines, hydroxylamines, and other reduced derivatives.
Substitution Products: Various substituted pyrazoles and fluorobenzyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a ligand for various biological targets, potentially influencing biological pathways and processes.
Medicine: The compound may be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be determined through experimental studies, including binding assays and functional assays.
Comparison with Similar Compounds
1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine: Lacks the fluorobenzyl group.
N-(4-Fluorobenzyl)methanamine: Lacks the pyrazole ring.
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar core structure but different functional group.
Uniqueness: 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine is unique due to its combination of the pyrazole ring and the fluorobenzyl group, which may confer distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-10-12(9-16-17(10)2)8-15-7-11-3-5-13(14)6-4-11/h3-6,9,15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXHIGKCTJZPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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